2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole
CAS No.: 694458-60-1
Cat. No.: VC21392691
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694458-60-1 |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 314.4g/mol |
| IUPAC Name | 2-methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole |
| Standard InChI | InChI=1S/C17H18N2O2S/c1-11-9-13(3)17(10-12(11)2)22(20,21)19-14(4)18-15-7-5-6-8-16(15)19/h5-10H,1-4H3 |
| Standard InChI Key | OJHAKOIJYUETKO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C |
Introduction
2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole is a synthetic organic compound derived from the benzimidazole framework. Benzimidazoles are heterocyclic aromatic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and antiprotozoal properties. The addition of a sulfonyl group and specific methyl substitutions enhances the compound's physicochemical properties and biological activity.
Synthesis
The synthesis of 2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole typically involves:
-
Preparation of the Benzimidazole Core: Condensation of o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions.
-
Sulfonation: Reaction of the benzimidazole derivative with a sulfonyl chloride (e.g., 2,4,5-trimethylphenylsulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
-
Purification: Recrystallization or chromatographic techniques to isolate the pure compound.
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial potency against both Gram-positive and Gram-negative bacteria as well as fungi. The sulfonyl group in this compound enhances its ability to interact with microbial enzymes.
Table 2: Antimicrobial Activity (Representative Data)
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ~1.5 µM |
| Escherichia coli | ~2.6 µM |
| Candida albicans | ~1.3 µM |
Anticancer Potential
Benzimidazole-based compounds have shown cytotoxic effects on various cancer cell lines by inhibiting enzymes like dihydrofolate reductase (DHFR). While specific data for this compound is limited, its structural similarity to other active benzimidazoles suggests potential anticancer properties.
Table 3: Hypothetical Anticancer Screening Results
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Colorectal (HCT116) | ~5–10 |
Mechanism of Action
The biological activity of 2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole can be attributed to:
-
Enzyme Inhibition: The compound may inhibit key enzymes such as DHFR or DNA gyrase in microbes and cancer cells.
-
DNA Interaction: Benzimidazoles are known to intercalate into DNA, disrupting replication and transcription processes.
-
Cell Membrane Disruption: The lipophilic nature of the trimethylphenyl group may enhance membrane permeability.
Pharmaceutical Development
This compound is a candidate for developing novel antimicrobial or anticancer drugs due to its promising bioactivity profile.
Research Tool
It can serve as a model compound for studying structure-activity relationships (SAR) in benzimidazole derivatives.
Limitations:
-
Limited solubility in water may hinder its bioavailability.
-
Potential toxicity needs thorough evaluation.
Future Directions:
-
Structural Optimization: Modifying substituents to enhance activity and solubility.
-
Combinatorial Studies: Testing in combination with other drugs for synergistic effects.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume